(E)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]-3-phenylprop-2-enamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a carbothioyl group, linked to a phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]-3-phenylprop-2-enamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Methoxyphenyl Group: The piperazine ring is then substituted with a methoxyphenyl group using a nucleophilic aromatic substitution reaction.
Formation of Carbothioyl Group: The carbothioyl group is introduced via the reaction of the substituted piperazine with thiophosgene.
Coupling with Phenylprop-2-enamide: Finally, the compound is coupled with phenylprop-2-enamide through a condensation reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.
Reduction: Sodium borohydride in methanol is a common reducing agent.
Substitution: Nucleophilic substitution can be carried out using sodium hydride in dimethylformamide.
Major Products
Oxidation: The major products are typically sulfoxides or sulfones.
Reduction: The major products are the corresponding alcohols or amines.
Substitution: The major products depend on the substituent introduced, such as halides or alkyl groups.
Scientific Research Applications
(E)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (E)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, such as those involving neurotransmitters or hormones, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]-3-phenylprop-2-enamide: Lacks the (E)-configuration, which may affect its binding affinity and activity.
N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]-3-phenylprop-2-ynamide: Contains a triple bond instead of a double bond, leading to different reactivity and properties.
Uniqueness
(E)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]-3-phenylprop-2-enamide is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
487025-75-2 |
---|---|
Molecular Formula |
C21H23N3O2S |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(E)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C21H23N3O2S/c1-26-19-10-6-5-9-18(19)23-13-15-24(16-14-23)21(27)22-20(25)12-11-17-7-3-2-4-8-17/h2-12H,13-16H2,1H3,(H,22,25,27)/b12-11+ |
InChI Key |
QZVFPIARCWKQCM-VAWYXSNFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=S)NC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=S)NC(=O)C=CC3=CC=CC=C3 |
solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.